molecular formula C16H14F2N6O2 B2472950 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 941875-86-1

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No. B2472950
CAS RN: 941875-86-1
M. Wt: 360.325
InChI Key: DJQQHBHBVMABRU-UHFFFAOYSA-N
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Description

“1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea” is a chemical compound. It has a molecular formula of C14H12F2N2O2 . This compound is related to a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ureas and tetrazoles have been synthesized through various reactions, including the treatment of isocyanates with aminotetrazoles, leading to compounds with potential as intermediates in further chemical syntheses. For example, the treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole resulted in complex urea derivatives, indicating the versatility of urea compounds in chemical synthesis (Peet, 1987).

Material Science and Polymer Chemistry

  • Urea derivatives have been evaluated for their nonlinear optical properties and potential in optical limiting materials. For instance, bis-chalcone derivatives doped in polymer matrices have shown significant second harmonic generation (SHG) conversion efficiencies, highlighting the utility of urea derivatives in developing new materials for optical applications (Shettigar et al., 2006).

Corrosion Inhibition

  • Urea compounds have been studied for their role in corrosion inhibition, particularly in protecting mild steel in acidic environments. The presence of organic compounds containing urea structures has demonstrated a significant reduction in corrosion rates, showcasing the potential for these compounds in industrial applications (Bahrami & Hosseini, 2012).

Enzyme Inhibition and Anticancer Investigations

  • Research has explored the synthesis of urea derivatives for their potential in enzyme inhibition and anticancer activity. Several urea derivatives have been synthesized and tested for their inhibitory effects on various enzymes and cancer cell lines, contributing to the development of new therapeutic agents (Mustafa et al., 2014).

Antimicrobial Applications

  • Novel urea derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that incorporating specific functional groups into the urea structure can enhance antimicrobial activity, suggesting applications in combating microbial resistance (Rani et al., 2014).

properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O2/c1-26-12-5-2-10(3-6-12)20-16(25)19-9-15-21-22-23-24(15)11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQHBHBVMABRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

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